molecular formula C11H11N3O4 B2567434 N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide CAS No. 1797791-69-5

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide

Cat. No.: B2567434
CAS No.: 1797791-69-5
M. Wt: 249.226
InChI Key: ITIULFJWRSCHPP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide is an organic compound with a complex structure that includes a cyanomethyl group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the nitrophenoxy intermediate: This step involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol.

    Etherification: The 3-methyl-2-nitrophenol is then reacted with chloroacetic acid to form 2-(3-methyl-2-nitrophenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(3-methyl-2-nitrophenoxy)acetic acid with cyanomethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of N-(aminomethyl)-2-(3-methyl-2-aminophenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(3-methyl-2-nitrophenoxy)acetic acid and cyanomethylamine.

Scientific Research Applications

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-(3-methylphenoxy)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(cyanomethyl)-2-(2-nitrophenoxy)acetamide: The position of the nitro group is different, which can affect the compound’s properties.

    N-(cyanomethyl)-2-(3-methyl-4-nitrophenoxy)acetamide: The nitro group is in a different position, potentially altering its reactivity and interactions.

Uniqueness

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a cyanomethyl group makes it particularly interesting for research into novel chemical reactions and potential pharmacological activities.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3-methyl-2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-8-3-2-4-9(11(8)14(16)17)18-7-10(15)13-6-5-12/h2-4H,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIULFJWRSCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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